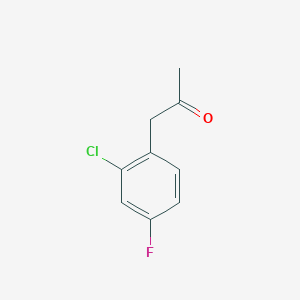

2-Chloro-4-fluorophenylacetone

Description

Research Significance as a Versatile Synthetic Intermediate and Scaffold

The significance of 2-chloro-4-fluorophenylacetone in academic and industrial research lies in its utility as a foundational molecule, or scaffold, for building more elaborate chemical structures. biosynth.com It serves as a crucial starting material for the synthesis of various compounds, including those with potential pharmaceutical applications. biosynth.com The presence of reactive sites—the ketone functional group and the halogenated aromatic ring—allows for a wide range of chemical transformations.

The chlorine and fluorine substituents on the phenyl ring influence the compound's reactivity and the properties of its derivatives. For instance, the electron-withdrawing nature of these halogens can affect the acidity of the alpha-protons and the susceptibility of the aromatic ring to nucleophilic substitution reactions. This allows chemists to selectively modify different parts of the molecule to achieve desired target structures. Its role as a synthetic intermediate is critical in the development of novel compounds for various research applications. biosynth.com

Contextualization within the Field of Halogenated Phenylacetone (B166967) Chemistry

This compound belongs to the broader class of halogenated phenylacetones, which are ketones characterized by a phenyl ring substituted with one or more halogen atoms. This class of compounds is of significant interest in synthetic organic chemistry. The type and position of the halogen atom(s) on the phenyl ring can dramatically alter the chemical and physical properties of the molecule, as well as the biological activities of its derivatives.

For example, the presence of a fluorine atom, as seen in (4-fluorophenyl)acetone, is known to enhance the reactivity in nucleophilic substitutions and condensations due to its electron-withdrawing properties. The introduction of a chlorine atom, in addition to the fluorine, as in this compound, further modifies the electronic environment of the molecule, offering a distinct reactivity profile compared to its singly halogenated or non-halogenated counterparts. smolecule.com This unique combination of halogens makes this compound a subject of interest for researchers exploring the synthesis of novel halogenated compounds with specific properties. mdpi.comnih.gov

The study of halogenated phenylacetones is part of a larger effort in medicinal chemistry to utilize halogenation as a tool to modulate the properties of drug candidates. Halogen atoms can influence factors such as metabolic stability, binding affinity to biological targets, and membrane permeability. Therefore, compounds like this compound serve as important tools for researchers investigating the structure-activity relationships of new chemical entities.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₈ClFO biosynth.comchemsrc.com |

| Molecular Weight | 186.61 g/mol biosynth.com |

| Boiling Point | 236.5 °C biosynth.com |

| Flash Point | 96.8 °C biosynth.com |

| SMILES | CC(=O)CC1=C(C=C(C=C1)F)Cl biosynth.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chloro-4-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQMKCMBGINRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373950 | |

| Record name | 2-Chloro-4-fluorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-18-2 | |

| Record name | 2-Chloro-4-fluorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-4-fluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Fluorophenylacetone and Its Analogs

General Reactivity Profile of Alpha-Halogenated Ketones

Alpha-halogenated ketones are a class of organic compounds characterized by a ketone functional group with a halogen substituent on the carbon atom adjacent to the carbonyl group (the α-carbon). wikipedia.org This structural feature imparts a unique and versatile reactivity profile, making them valuable intermediates in organic synthesis. wikipedia.orgwikipedia.org Their chemistry is dominated by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing the halogen, and the acidic α-hydrogens. nih.govmsu.edu

The presence of the halogen atom significantly influences the chemical behavior of the molecule. The carbon-halogen bond can be polarized, and the halogen can act as a leaving group in nucleophilic substitution reactions. chemistrysteps.com Furthermore, the electronegative halogen enhances the acidity of any remaining α-hydrogens, affecting enolate formation and subsequent reactions. openochem.orgmissouri.edu Consequently, α-halo ketones can undergo reactions at multiple sites, including the carbonyl carbon, the α-carbon, and the α'-hydrogens. nih.gov

The carbonyl group (C=O) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density from the carbon atom. libretexts.org This leaves the carbonyl carbon with a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.org

In alpha-halogenated ketones, the electrophilicity of the carbonyl carbon is further enhanced. The halogen atom at the α-position exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the adjacent carbonyl carbon. nih.govlibretexts.org This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it even more reactive toward nucleophiles compared to non-halogenated ketones. nih.gov Spectroscopic studies, such as 17O-NMR, have confirmed that the presence of an α-halogen decreases the electron density around the carbonyl oxygen, which is indicative of increased electrophilicity at the carbonyl carbon. nih.gov

Given the electrophilic character of the carbonyl carbon, alpha-halogenated ketones readily participate in nucleophilic addition reactions. fiveable.me This is a fundamental reaction of carbonyl compounds where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org However, the reactivity of α-halo ketones with nucleophiles is complex, as nucleophilic attack can occur at two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. nih.govyoutube.com

Reactions with less basic nucleophiles often favor addition to the carbonyl group. jove.com In contrast, strongly basic nucleophiles can lead to competing reactions, such as enolate formation. jove.com SN2 reactions at the α-carbon are also a prominent pathway, where the halogen acts as a leaving group. youtube.comjove.com The choice between these pathways depends on the nature of the nucleophile, the substrate, and the reaction conditions. jove.com

The carbon atoms adjacent to a carbonyl group are known as α-carbons, and the hydrogens attached to them are acidic. msu.edu This acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, an enolate, through resonance. fiveable.me The formation of an enol or enolate is a critical step in many reactions of ketones, including α-halogenation. wikipedia.orgyoutube.com

In α-halogenated ketones, the electron-withdrawing inductive effect of the halogen increases the acidity of the remaining hydrogen atoms on the α-carbon. openochem.orgmissouri.edu This makes the formation of an enolate by deprotonation more favorable than in the parent ketone. jove.com However, under basic conditions, this increased acidity can lead to multiple halogenations, as each successive halogenation makes the remaining α-hydrogens even more acidic. wikipedia.orglibretexts.orglibretexts.org For this reason, if a monohalogenated product is desired, the reaction is typically performed under acidic conditions, which proceeds through a neutral enol intermediate. wikipedia.orgmissouri.edu

The enolates derived from α-halo ketones are versatile intermediates. Once formed, the nucleophilic enolate can attack an electrophilic halogen source to introduce the halogen at the alpha position. fiveable.me The resulting α-halo ketone can then be used in further transformations. For example, they are precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination. fiveable.melibretexts.org

Table 1: Key Reactive Sites in Alpha-Halogenated Ketones

| Position | Description | Type of Reactivity | Governing Factors |

|---|---|---|---|

| Carbonyl Carbon | The carbon atom of the C=O group. | Electrophilic | Polarization of C=O bond, inductive effect of α-halogen. nih.gov |

| Alpha-Carbon | The carbon atom bearing the halogen. | Electrophilic | Polarized C-X bond, halogen as a leaving group (SN2 reactions). youtube.com |

| Alpha-Hydrogens | Hydrogen atoms on the α-carbon. | Acidic | Electron-withdrawing effects of carbonyl and halogen groups. missouri.edu |

| Alpha'-Hydrogens | Hydrogen atoms on the other α-carbon (if present). | Acidic | Stabilization of enolate by the carbonyl group. msu.edu |

Influence of Chloro and Fluoro Substituents on Reaction Pathways and Selectivity

In 2-Chloro-4-fluorophenylacetone, the chloro and fluoro substituents on the aromatic ring significantly modulate the reactivity of the entire molecule. Both are halogens and exert powerful electronic effects that influence the reaction pathways and selectivity at the ketone functional group. These effects are primarily inductive and resonance-based.

The chlorine atom at the 2-position (ortho) and the fluorine atom at the 4-position (para) are both electron-withdrawing through the inductive effect (-I). lookchem.com This effect deactivates the aromatic ring and, by extension, pulls electron density from the phenylacetone (B166967) side chain. This withdrawal of electron density makes the carbonyl carbon even more electrophilic than in an unsubstituted phenylacetone, thereby increasing its susceptibility to nucleophilic attack.

The presence of these electron-withdrawing groups on the aryl ring generally tolerates direct α-halogenation reactions well. nih.gov The enhanced electrophilicity at the carbonyl carbon can facilitate reactions like nucleophilic addition. Furthermore, the electron-withdrawing nature of the substituted ring can influence the acidity of the benzylic protons (the -CH2- group), which are α to both the carbonyl and the ring. This can affect the rate and regioselectivity of enolate formation, thereby directing subsequent transformations. For instance, in reactions involving the enolate, the specific electronic nature of the substituted ring can influence which α-proton is preferentially removed if multiple sites are available.

Table 2: Electronic Effects of Substituents on the Aryl Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Impact on Carbonyl Reactivity |

|---|---|---|---|---|---|

| Chloro (-Cl) | Ortho (2) | Strongly withdrawing | Weakly donating | Electron-withdrawing | Increases electrophilicity |

| Fluoro (-F) | Para (4) | Strongly withdrawing | Weakly donating | Electron-withdrawing | Increases electrophilicity |

Derivatization and Applications of 2 Chloro 4 Fluorophenylacetone in Complex Molecule Synthesis

Role as a Scaffold and Key Intermediate in Pharmaceutical Synthesis

2-Chloro-4-fluorophenylacetone is a valuable scaffold for the synthesis of diverse compounds, including pharmaceuticals, pesticides, and dyes. biosynth.com Its utility as an intermediate allows for the construction of more complex molecular architectures. biosynth.com

Precursor in the Synthesis of Specific Drug Classes

The compound's structure makes it an important starting material for various therapeutic agents.

Research has indicated that this compound and its derivatives have been investigated for their potential in synthesizing compounds with anti-inflammatory and analgesic properties. smolecule.com These synthesized molecules are of interest for their potential to treat conditions associated with inflammation and pain. smolecule.com The presence of both chlorine and fluorine atoms in the structure influences its reactivity and potential biological activity.

In the synthesis of the cholesterol-lowering drug Atorvastatin, a related compound, 2-chloro-1-(4-fluorophenyl)-2-phenylethanone (B3024672), is a known intermediate. acgpubs.org Studies have focused on synthesizing and characterizing impurities that can form during the production of Atorvastatin intermediates. For instance, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide was synthesized from 2-chloro-1-(4-fluorophenyl)-2-phenylethanone and identified as a novel impurity in an Atorvastatin intermediate. acgpubs.orgresearchgate.net Understanding the formation of such impurities is crucial for controlling the quality of the final active pharmaceutical ingredient.

Utilization in Developing Novel Therapeutic Candidates

The foundational structure of this compound and its analogs is explored in the development of new therapeutic agents. The introduction of fluorine into bioactive molecules can significantly alter their chemical, physical, and biological properties, often enhancing metabolic stability and bioavailability. tcichemicals.comresearchgate.net For example, the related compound 2-Chloro-2',4'-difluoroacetophenone is a key intermediate in the synthesis of antifungal agents like fluconazole. The conformational properties of 2'-fluoro-substituted acetophenone (B1666503) derivatives are studied to inform the design of new drugs. acs.org

Utility in Agrochemical and Dyestuff Synthesis

Beyond pharmaceuticals, this compound and its parent compound, (4-Fluorophenyl)acetone, are recognized as important intermediates in the fields of agrochemicals and dyestuffs. biosynth.comlookchem.comlookchem.com The fluorinated phenyl ring is a common feature in many modern agrochemicals. tcichemicals.com For instance, 2-chloro-4'-fluoroacetophenone, a structurally similar compound, is used in the synthesis of the agricultural fungicide epoxiconazole. google.com

Chiral Synthesis and Stereoselective Transformations

The creation of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis, often employing biocatalysts, is a key strategy for producing enantiopure compounds. researchgate.net

Transaminases are enzymes that are widely used for the stereoselective synthesis of chiral amines from prochiral ketones. researchgate.netresearchgate.net Research has demonstrated the use of engineered amine dehydrogenases for the reductive amination of ketones like p-fluorophenylacetone to produce chiral amines. acs.orgresearchgate.net Specifically, ω-transaminases have been utilized in the asymmetric synthesis of amines from 4-fluorophenylacetone. researchgate.net These biocatalytic methods offer a greener and more efficient alternative to traditional chemical synthesis for producing optically pure pharmaceutical intermediates. ucl.ac.uk

Interactive Data Table: Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 845781-18-2 | C9H8ClFO | 186.61 |

| (4-Fluorophenyl)acetone | 459-03-0 | C9H9FO | 152.17 |

| Atorvastatin | 134523-00-5 | C33H35FN2O5 | 558.64 |

| 2-chloro-1-(4-fluorophenyl)-2-phenylethanone | 62148-67-8 | C14H10ClFO | 248.68 |

| 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide | Not Available | C26H22FNO4 | 431.46 |

| 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | C8H5ClF2O | 190.57 |

| Fluconazole | 86386-73-4 | C13H12F2N6O | 306.27 |

| 2-chloro-4'-fluoroacetophenone | 825-11-6 | C8H6ClFO | 172.58 |

| Epoxiconazole | 133855-98-8 | C17H13ClFN3O | 329.76 |

Formation of Chiral Synthons from Fluorophenylacetone Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. Chiral synthons, or building blocks, are crucial intermediates in the construction of complex, stereochemically defined molecules. Fluorophenylacetone derivatives, including this compound, serve as valuable precursors for the generation of such chiral synthons.

One of the primary methods for converting these prochiral ketones into chiral molecules is through asymmetric reduction or amination, often facilitated by biocatalysts. ucl.ac.uk Enzymes, such as ketoreductases (KREDs) and transaminases (TAms), offer high regio- and stereoselectivity under mild reaction conditions, presenting a significant advantage over traditional chemical methods. ucl.ac.uk For instance, the biocatalytic reduction of a related compound, ethyl-4-chloroacetoacetate, using a ketoreductase in conjunction with a cofactor regeneration system, yields the corresponding (S)-alcohol with high enantiomeric excess (>99.5% e.e.) and in excellent isolated yield (96%). researchgate.net This highlights the potential for similar highly selective transformations of this compound to produce chiral hydroxy compounds.

Similarly, transaminases are employed to introduce an amino group enantioselectively, producing chiral amines which are prevalent structural motifs in bioactive pharmaceuticals. ucl.ac.uk The development of biocatalytic cascades, for example combining an ene-reductase and a transaminase, allows for the synthesis of diastereomerically enriched amino alcohols from unsaturated α-hydroxyketones. ucl.ac.uk These enzymatic strategies provide a cost-effective and environmentally benign route to valuable chiral synthons, minimizing waste and avoiding the harsh conditions and heavy metal catalysts often associated with classical organic synthesis. ucl.ac.uk

A versatile method for the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives has been described starting from naturally occurring D- or L-amino acids as chiral synthons. mdpi.com This process involves the conversion of amino acids into azido (B1232118) alcohols, followed by a copper-catalyzed cycloaddition reaction. mdpi.com This demonstrates the broad utility of chiral synthons derived from various precursors in constructing complex heterocyclic scaffolds. mdpi.com

The following table provides an overview of the types of chiral synthons that can be generated from fluorophenylacetone derivatives and their potential applications.

| Precursor | Transformation | Chiral Synthon | Potential Applications |

| This compound | Asymmetric Reduction | Chiral 1-(2-chloro-4-fluorophenyl)propan-2-ol | Intermediate for APIs |

| This compound | Asymmetric Amination | Chiral 1-(2-chloro-4-fluorophenyl)propan-2-amine | Building block for bioactive molecules |

| Fluorophenylacetone derivative | Ene-reductase/Transaminase Cascade | Chiral amino alcohol | Precursor for pharmaceuticals and fine chemicals |

| Amino Acids | Multi-step synthesis | Chiral azido alcohols | Intermediate for triazole derivatives |

Enantiopreference Studies in Biocatalytic Transformations

The stereochemical outcome of a biocatalytic reaction is determined by the enzyme's inherent enantiopreference. Understanding and engineering this preference is a key area of research in the application of biocatalysts for the synthesis of chiral compounds from precursors like this compound.

Transaminases (TAms), for example, exhibit distinct preferences for producing either the (R)- or (S)-enantiomer of a chiral amine. While many transaminases are (S)-selective, there has been a significant effort to identify and engineer (R)-selective amine transaminases to broaden the synthetic utility of these enzymes. uni-greifswald.de Rational design and directed evolution have proven to be powerful tools in altering and even reversing the enantiopreference of these enzymes.

A notable example involves a thermostable (S)-selective ω-transaminase. researchgate.net Through rational design, a single-point mutation was introduced that switched the enzyme's enantioselectivity from (S) to (R) for the substrate 4-fluorophenylacetone. researchgate.net This switch in enantiopreference was found to be substrate-dependent, as the mutant retained its (S)-selectivity for a different substrate, 4-nitroacetophenone. researchgate.netresearchgate.net This highlights the subtle interplay between the enzyme's active site architecture and the structure of the substrate.

Further studies have identified key amino acid residues that act as "gatekeepers" in determining the enantiopreference of enzymes like diketoreductase and ω-transaminase. researchgate.net For instance, site-directed mutagenesis of specific residues in the active site of an ω-transaminase from Arthrobacter citreus led to an improvement in the enantioselectivity towards 4-fluorophenylacetone. uni-greifswald.de One mutant, in particular, showed an increase in enantiomeric excess from 98% to over 99.5%. researchgate.net

These studies demonstrate that the enantiopreference of biocatalysts is not fixed and can be tailored to produce a desired chiral product from a prochiral starting material like this compound. Molecular docking simulations and homology modeling are often used to understand the structural basis for these changes in selectivity and to guide further protein engineering efforts. researchgate.netresearchgate.net

The table below summarizes key findings from enantiopreference studies on enzymes relevant to the transformation of fluorophenylacetone derivatives.

| Enzyme | Substrate | Mutation | Effect on Enantioselectivity | Reference |

| ω-Transaminase | 4-fluorophenylacetone | Single-point mutation | Switched from (S)- to (R)-selective | researchgate.net |

| ω-Transaminase (Arthrobacter citreus) | 4-fluorophenylacetone | CNB05-01/Y331C | Increased enantioselectivity from 98% ee to >99.5% ee | researchgate.net |

| ω-Transaminase | 4-fluorophenylacetone | V328A | Proposed to be beneficial for the (R)-configuration | researchgate.net |

| ω-Transaminase (Chromobacterium violaceum) | 2-aminotetralin | F88A/A231F | Reversed enantiopreference from (S) to (R) | researchgate.net |

Spectroscopic and Structural Characterization of Halogenated Phenylacetones

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic compounds. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a powerful probe for detailed molecular investigation. nih.gov

The spatial arrangement of atoms within a molecule can be elucidated by observing through-space spin-spin couplings in NMR spectroscopy. nih.gov These couplings, distinct from the more common through-bond J-couplings, occur when two nuclei are constrained to be physically close in space, typically at a distance less than the sum of their van der Waals radii. nih.gov This phenomenon is particularly valuable in the conformational analysis of organofluorine compounds. nih.govacs.org

Research on 2'-fluoro-substituted acetophenone (B1666503) derivatives, which are structurally analogous to 2-Chloro-4-fluorophenylacetone, demonstrates the power of this technique. nih.gov In these systems, long-range couplings are observed between the fluorine atom on the aromatic ring and the α-protons (⁵JHF) and α-carbon (⁴JCF) of the ketone side chain. nih.govacs.org The presence and magnitude of these couplings provide direct evidence for the preferred conformation of the molecule in solution.

For instance, studies have shown that 2'-fluoroacetophenone (B1202908) derivatives predominantly adopt an s-trans conformation, where the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C(aryl)-C(carbonyl) bond. acs.orgacs.org This arrangement brings the fluorine atom into close proximity with the α-hydrogens and α-carbon, enabling the through-space interaction. Conversely, the corresponding s-cis conformer would be destabilized by the repulsion between the polar fluorine and oxygen atoms. nih.gov The methyl protons in compounds like 2'-fluorophenylacetone appear as sharp singlets, indicating they are too distant from the fluorine for a similar through-space coupling to occur. nih.govacs.org

Table 1: Representative Through-Space NMR Coupling Constants in Acetophenone Derivatives

| Compound | Solvent | ⁵J (Hα, F) (Hz) | ⁴J (Cα, F) (Hz) |

| 2'-Fluoroacetophenone (1d) | Benzene-d₆ | 3.2 | 6.7 |

| 2'-Fluoroacetophenone (1d) | CDCl₃ | 3.8 | 8.0 |

| 2'-Fluoroacetophenone (1d) | Acetone-d₆ | 4.4 | 9.8 |

| 2'-Fluoroacetophenone (1d) | DMSO-d₆ | 5.0 | 11.6 |

| Propiophenone derivative (1a) | CDCl₃ | 3.2 | 10.5 |

| Propiophenone derivative (1b) | CDCl₃ | 3.3 | 10.1 |

Data sourced from studies on 2'-fluoro-substituted acetophenone derivatives, which serve as structural models for understanding conformational preferences in related halogenated phenylacetones. acs.orgacs.org

¹⁹F NMR spectroscopy is an exceptionally powerful tool for identifying and structuring fluorinated molecules, even within complex mixtures. nih.gov The ¹⁹F nucleus serves as a sensitive "spy" that reports on its local chemical environment. ed.ac.uk The chemical shift of a ¹⁹F nucleus is highly sensitive to substituent effects, while its coupling to neighboring ¹H and ¹³C nuclei provides definitive information about molecular connectivity. nih.gov

Advanced 2D NMR experiments that correlate ¹⁹F chemical shifts with those of ¹H and ¹³C are instrumental in piecing together molecular structures. ed.ac.uk Techniques such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and ¹⁹F-¹³C Heteronuclear Multiple Bond Correlation (HMBC) allow for the mapping of spin systems. nih.gov These methods leverage the numerous magnetization transfer pathways opened by ¹H–¹⁹F and ¹⁹F–¹³C couplings to establish correlations between nuclei separated by multiple bonds. nih.goved.ac.uk By combining the information from chemical shifts and a rich network of homonuclear and heteronuclear coupling constants, complete molecular structures can often be determined without the need for isolation. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₉H₈ClFO and a calculated molecular weight of approximately 186.61 g/mol . chemsrc.combiosynth.com Electron ionization mass spectrometry (EI-MS) of related compounds like 2-chloro-4-fluorobenzoic acid shows characteristic fragmentation patterns that can help in structural confirmation. nist.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecular ion (e.g., 186.0250 for C₉H₈ClFO), providing unambiguous confirmation of the elemental formula and a high degree of confidence in the compound's identity and purity. chemsrc.com

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present within a molecule and to gain insights into its structure. For a ketone like this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak typically appears in the region of 1680-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl ring. The presence of the electron-withdrawing chlorine and fluorine atoms can shift the frequency compared to an unsubstituted phenylacetone (B166967). Additional characteristic bands in the IR spectrum would include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and the C-Cl and C-F stretching vibrations. Vibrational analysis of related halogen-substituted compounds has been used to explore structural characteristics.

X-ray Crystallographic Analysis for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of its solid derivatives provides the most definitive and unambiguous method for determining three-dimensional molecular structure. acs.org This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

In studies of 2'-fluoro-substituted acetophenone derivatives, single-crystal X-ray analysis has been used to confirm the conformational preferences that were initially inferred from NMR data. nih.gov The analysis confirmed that these molecules adopt an s-trans conformation in the solid state, with the benzene (B151609) ring and the carbonyl group being nearly coplanar. acs.org This congruence between solution-phase NMR data and solid-state crystallographic data provides powerful, corroborating evidence for the molecule's preferred low-energy structure. acs.org

Computational and Theoretical Investigations of 2 Chloro 4 Fluorophenylacetone

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 2-Chloro-4-fluorophenylacetone at an electronic level. These methods allow for the detailed investigation of molecular structure, reactivity, and interactions, offering insights that complement experimental findings.

Biocatalytic and Biotransformation Studies of Fluorophenylacetones

Enzymatic Reduction Processes for Halogenated Phenylacetone (B166967) Analogs

The enzymatic reduction of prochiral ketones, including halogenated phenylacetone analogs, represents a powerful method for producing enantiomerically pure chiral alcohols, which are valuable building blocks in the chemical and pharmaceutical industries. This biotransformation is typically accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes exhibit high chemo-, regio-, and stereoselectivity, allowing for the synthesis of specific stereoisomers under mild reaction conditions. researchgate.netresearchgate.net

The catalytic activity of these reductases is dependent on the nicotinamide (B372718) cofactor NAD(P)H, which acts as a hydride donor. Due to the high cost of these cofactors, an in-situ regeneration system is essential for the economic viability of the process. A common approach is substrate-coupled regeneration, where a sacrificial alcohol like isopropanol (B130326) is co-added to the reaction. The dehydrogenase oxidizes the isopropanol to acetone (B3395972), which simultaneously reduces the NAD(P)+ back to its active NADPH form. Another efficient method is enzyme-coupled regeneration, which often employs a second enzyme, such as glucose dehydrogenase (GDH). GDH oxidizes glucose to gluconic acid, regenerating the NADPH required by the ketoreductase to reduce the target ketone substrate. researchgate.netresearchgate.net

Research on the reduction of ketones structurally similar to 2-chloro-4-fluorophenylacetone, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, has demonstrated the efficacy of this biocatalytic approach. For instance, a ketoreductase from Scheffersomyces stipitis (SsCR) has been successfully used to reduce this substrate, achieving high yields and excellent enantioselectivity. researchgate.net

| Enzyme Source | Substrate | Cofactor System | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Scheffersomyces stipitis CBS 6045 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | GDH-coupled NADPH regeneration | 88.2% | 99.9% (R) |

| Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Glycerol (cosubstrate) | 83.2% | >99.9% |

ω-Transaminase Mediated Asymmetric Synthesis with Fluorophenylacetones

ω-Transaminases (ω-TAs) are pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This capability makes them highly valuable biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones like fluorophenylacetones. frontiersin.orgnih.gov The reaction proceeds via a ping-pong bi-bi mechanism, where the enzyme is first loaded with an amino group from a donor (e.g., L-alanine, isopropylamine), releasing a ketone byproduct (e.g., pyruvate (B1213749), acetone). Subsequently, the aminated enzyme transfers the amino group to the ketone substrate, yielding the desired chiral amine and regenerating the enzyme's initial state. mdpi.com

A significant challenge in these reactions is the unfavorable thermodynamic equilibrium, which often favors the reverse reaction. To drive the reaction towards product formation, strategies such as using a high concentration of the amine donor or removing the ketone byproduct are employed. elsevierpure.com For example, the byproduct pyruvate can be removed by incorporating lactate (B86563) dehydrogenase (LDH) and NADH, which converts it to lactate. nih.govelsevierpure.com The use of whole cells can also be advantageous, as they can contain the necessary metabolic machinery to process byproducts and regenerate cofactors. elsevierpure.com

The substrate scope of naturally occurring ω-transaminases can be broad, but their activity is often limited towards bulky ketone substrates, which includes many phenylacetone derivatives. The active site of a ω-TA is a key determinant of its substrate specificity. Enzymes with spacious active sites are more capable of accommodating larger, sterically demanding substrates. nih.govmdpi.com For example, ω-transaminases from organisms like Arthrobacter sp. and Bacillus megaterium have been shown to possess large active sites suitable for substrates with cyclic side groups. nih.gov

Despite limitations with bulky substrates, a key advantage of ω-transaminases is their typically high stereoselectivity. When a suitable enzyme is identified, it can produce the corresponding chiral amine with very high enantiomeric purity, often exceeding 99% enantiomeric excess (ee). nih.govelsevierpure.com Studies on various acetophenone (B1666503) and benzylacetone (B32356) analogs demonstrate the ability of these enzymes to synthesize (S)-amines with excellent optical purity. elsevierpure.com

| Enzyme | Substrate | Amine Donor | Conversion/Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| ω-TA from Vibrio fluvialis JS17 (whole cell) | Acetophenone | L-Alanine | 92.1% Yield | >99% (S) |

| ω-TA from Vibrio fluvialis JS17 (whole cell) | Benzylacetone | L-Alanine | 90.2% Yield | >99% (S) |

To overcome the limitations of wild-type enzymes, particularly their restricted substrate scope for bulky ketones and sometimes insufficient stability, protein engineering has become an indispensable tool. frontiersin.orgmdpi.com Directed evolution and rational design are the primary strategies employed to tailor ω-transaminases for specific industrial applications. scispace.comuni-greifswald.de

Directed evolution mimics the process of natural selection in a laboratory setting. It involves creating large libraries of enzyme variants through random mutagenesis and/or recombination, followed by high-throughput screening to identify mutants with desired improvements, such as enhanced activity towards a non-natural substrate like a halogenated phenylacetone. scispace.comuni-greifswald.de This approach does not require detailed knowledge of the enzyme's structure-function relationship. scispace.com

Semi-rational design, in contrast, uses structural information and computational modeling to identify key amino acid residues in the enzyme's active site that are likely to influence substrate binding and catalysis. nih.gov By targeting these specific residues for mutation (e.g., via site-saturation mutagenesis), the substrate tunnel and binding pocket can be reshaped to better accommodate bulky substrates or even to alter the enantiopreference of the enzyme. mdpi.comnih.gov For instance, mutating residues to increase the hydrophobicity of the substrate-binding pocket has been shown to improve activity towards aromatic ketones. nih.gov The successful engineering of a transaminase for the manufacture of the antidiabetic drug Sitagliptin, which involved mutating an enzyme to accept a bulky pro-chiral ketone, stands as a landmark example of the power of these techniques. frontiersin.org

Metabolic Pathways and Metabolite Identification of Halogenated Phenylacetone Derivatives

The metabolic fate of halogenated aromatic compounds like this compound in biological systems is of significant environmental and toxicological interest. While the specific metabolic pathway for this compound is not detailed in available literature, studies on analogous compounds provide a framework for understanding the likely biotransformation processes. The identification of metabolites is crucial for elucidating these pathways. exlibrisgroup.com

A case study on the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp. bacterium illustrates a potential metabolic route for a chloro-fluoro-substituted aromatic compound. plos.org The degradation was initiated by a flavin-dependent monooxygenase, which catalyzed an oxidative denitration (replacing the nitro group with a hydroxyl group) to form an initial metabolite. This was followed by the action of a dioxygenase, which incorporated two hydroxyl groups into the aromatic ring, leading to a catecholic intermediate. Such intermediates are susceptible to ring cleavage, a critical step in the complete mineralization of aromatic compounds. plos.org

This example suggests that the metabolism of this compound in microorganisms could proceed through a series of oxidative steps, including hydroxylations and eventual aromatic ring opening. The identification of key metabolites is typically achieved using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. exlibrisgroup.complos.org

| Parent Compound | Identified Intermediate 1 | Identified Intermediate 2 |

|---|---|---|

| 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol | 6-Chlorohydroxyquinol |

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental technique for separating 2-Chloro-4-fluorophenylacetone from impurities, starting materials, and by-products. The choice of method depends on the volatility and polarity of the compound and the required resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like substituted phenylacetones. nih.govresearchgate.net In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

For a compound like this compound, GC-MS analysis would involve injecting a solution of the sample into the GC system. The separation is typically achieved on a non-polar or medium-polarity capillary column. The retention time is a characteristic feature used for preliminary identification. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key identifier in the mass spectrum. Although specific studies on this compound are not prevalent, GC-MS has been successfully employed to resolve and identify complex mixtures of regioisomeric phenylacetones, demonstrating its high resolving power. oup.com It is also the method of choice for identifying substituted cathinones and their phenylacetone-based isomers in forensic analyses. researchgate.net

It is important to note that some phenylacetone (B166967) precursors can decompose or rearrange during GC-MS analysis, which can be mitigated by derivatization, such as methoxime derivatization, before analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for Phenylacetone Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC System | Agilent 6890 or similar |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| MS System | Agilent 5973 or similar |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-550 amu |

| Source Temperature | 230 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC. For aromatic ketones like this compound, reversed-phase HPLC is the most common approach.

In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. auroraprosci.com Separation occurs based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds are retained longer on the column. Detection is often accomplished using an ultraviolet (UV) detector, as the aromatic ring in this compound will absorb UV light at a characteristic wavelength. sielc.comepa.gov

HPLC methods are widely used for the quantitative analysis of ketones. researchgate.net Often, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to create a derivative with strong UV absorbance, enhancing sensitivity and selectivity. auroraprosci.comepa.govresearchgate.net The resulting 2,4-dinitrophenylhydrazones are then separated and quantified. researchgate.net

Table 2: General HPLC Conditions for Aromatic Ketone Analysis

| Parameter | Typical Value/Condition |

|---|---|

| HPLC System | Standard analytical HPLC with pump, injector, and detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at a wavelength appropriate for the aromatic system (e.g., 254 nm or 360-370 nm for DNPH derivatives) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as checking reaction progress, identifying compounds, and determining the purity of a sample. It operates on the same principle of separation as column chromatography. wisc.edu

For this compound, a TLC plate coated with a polar adsorbent like silica (B1680970) gel would serve as the stationary phase. wisc.edu The sample is spotted near the bottom of the plate, which is then placed in a developing chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). miamioh.edu The mobile phase travels up the plate via capillary action, separating the components of the mixture based on their differing affinities for the stationary and mobile phases.

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used. orgchemboulder.com The polarity of the solvent system is adjusted to optimize the separation. Halogenated organic compounds can be effectively analyzed using this technique. orgchemboulder.comchromatographyonline.com After development, the spots can be visualized under UV light, as the aromatic ring will fluoresce or absorb light, or by using a staining agent. The retention factor (Rf value) is calculated to characterize the compound under specific TLC conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds and for confirming the identity of synthesized molecules. nih.gov Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). nih.gov

This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₉H₈ClFO), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of the target compound and for identifying unknown impurities. When coupled with techniques that induce fragmentation (MS/MS or MSⁿ), HRMS can provide detailed structural information about different parts of the molecule. nih.gov The combination of a precise mass for the parent ion and accurate masses for its fragment ions provides a very high degree of confidence in structural assignments. youtube.com

Application of Spectroscopic Techniques in Quantitative Analysis

While chromatographic techniques are excellent for separation and are often used for quantification, spectroscopic methods can also be directly applied for quantitative analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

For this compound, the presence of the fluorine atom makes ¹⁹F NMR spectroscopy an exceptionally powerful tool for quantification. nih.govdiva-portal.org Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. diva-portal.org

In a ¹⁹F qNMR experiment, a known amount of an internal standard containing fluorine is added to the sample. By comparing the integral of the signal from this compound with the integral of the signal from the internal standard, the exact quantity of the analyte in the sample can be determined with high accuracy and precision. nih.govacgpubs.org ¹⁹F NMR offers several advantages for this specific compound:

High Selectivity: The ¹⁹F chemical shift range is very wide, and signals from different fluorine-containing compounds rarely overlap, making the spectrum clean and easy to interpret. diva-portal.orgacgpubs.org

No Interference: Unlike ¹H NMR where solvent signals or signals from other non-fluorinated impurities can complicate the spectrum, the ¹⁹F NMR spectrum is typically free of interfering signals. diva-portal.org

Direct Measurement: The method is direct and does not require a reference standard of the analyte itself, provided a certified internal standard is used. acgpubs.org

This makes ¹⁹F qNMR a valuable method for purity assessment and the development of reference materials for this compound. nih.govjchps.com

Future Research Avenues and Prospects for 2 Chloro 4 Fluorophenylacetone Chemistry

Innovations in Synthesis and Derivatization Strategies

The future of 2-Chloro-4-fluorophenylacetone chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methodologies. While traditional methods for preparing α-haloketones, such as the direct halogenation of the corresponding ketone, are well-established, future research will likely focus on overcoming their limitations, including harsh reaction conditions and the formation of poly-halogenated byproducts. guidechem.commdpi.com

The derivatization of this compound is another area ripe for exploration. The molecule possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. nih.gov This dual reactivity makes it an excellent precursor for a wide array of complex molecules, particularly heterocycles. nih.gov Future strategies will likely exploit this reactivity for the combinatorial synthesis of novel compound libraries.

Table 1: Potential Future Derivatization Reactions for this compound

| Reaction Type | Nucleophile/Reagent | Potential Product Class |

| Hantzsch Thiazole Synthesis | Thioamide | Substituted Thiazoles |

| Favorskii Rearrangement | Base (e.g., alkoxide) | Rearranged Carboxylic Acid Derivatives |

| Nucleophilic Substitution (SN2) | Amines, Phenols, Thiols | α-Amino, α-Oxy, α-Thio Ketones |

| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes |

| Perkow Reaction | Phosphites | Vinyl Phosphates |

These strategies would expand the chemical space accessible from this compound, providing a platform for discovering new molecules with valuable properties.

Expanding the Scope of Medicinal and Agrochemical Applications

The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in the design of bioactive molecules. researchgate.netnih.gov These atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific combination of chlorine and fluorine in this compound suggests that its derivatives could be promising candidates for both pharmaceutical and agrochemical applications.

In medicinal chemistry, the α-haloketone motif is a known pharmacophore that can act as an irreversible inhibitor of cysteine and serine proteases. nih.gov Future research could involve designing and synthesizing derivatives of this compound as potential therapeutic agents for diseases where such proteases are implicated.

In the agrochemical sector, substituted acetophenones and related chloro-fluoro aromatic compounds have shown promise as nematicides, fungicides, and herbicides. ccspublishing.org.cnmdpi.comresearchgate.net There is significant potential in developing novel pesticides derived from this compound. Future work would likely involve the synthesis of a diverse library of analogs followed by high-throughput screening to identify lead compounds with potent and selective activity against various agricultural pests and pathogens. nih.gov

Table 2: Potential Biological Targets for Derivatives of this compound

| Sector | Potential Target Class | Example Targets | Rationale |

| Medicinal | Serine/Cysteine Proteases | Caspases, Cathepsins | α-haloketone reactivity |

| Kinases | Various | Privileged scaffold modification | |

| Esterases | Carboxylesterases | α-haloketone reactivity nih.gov | |

| Agrochemical | Fungal Enzymes | Succinate Dehydrogenase | Known target for halogenated fungicides |

| Insect Receptors | Nicotinic Acetylcholine Receptor | Common target for insecticides | |

| Plant Enzymes | Protoporphyrinogen Oxidase | Target for herbicides nih.gov |

Advanced Mechanistic and Stereochemical Investigations

A deeper understanding of the reaction mechanisms and stereochemistry associated with this compound is crucial for its rational application in synthesis. The reactivity of α-haloketones is complex; nucleophilic attack can occur at the carbonyl carbon or the α-carbon, and base-catalyzed reactions can lead to rearrangements like the Favorskii rearrangement. nih.govlibretexts.orgwikipedia.org

Future investigations should employ advanced techniques to dissect these competing pathways. Kinetic studies, coupled with isotopic labeling, could elucidate the mechanisms of key transformations. Furthermore, computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in mapping reaction energy profiles and identifying transition states for reactions involving this compound. up.ac.za

The stereochemical outcomes of reactions are also of paramount importance, especially for the synthesis of chiral drugs and agrochemicals. The conformational preferences of α-haloketones are known to be influenced by stereoelectronic effects, where the orientation of the carbon-halogen bond relative to the carbonyl group can significantly impact reactivity. beilstein-journals.orgnih.gov Future research prospects include:

Conformational Analysis: Utilizing computational modeling and spectroscopic techniques (e.g., NMR) to determine the preferred conformations of this compound and how they influence its reactivity and the stereoselectivity of its reactions. nih.govbrighton.ac.uk

Asymmetric Synthesis: Developing novel stereoselective reactions, such as asymmetric reductions or alkylations, to control the formation of chiral centers in its derivatives.

Harnessing Biocatalysis for Sustainable Transformations

Biocatalysis offers a powerful approach for conducting chemical transformations under mild, environmentally friendly conditions with high stereoselectivity. nih.gov The asymmetric reduction of prochiral ketones to chiral alcohols is one of the most successful applications of biocatalysis in the chemical industry. researchgate.net This is particularly relevant for this compound, as the resulting chiral 2-chloro-1-(4-fluorophenyl)ethanol (B1639540) derivatives are valuable building blocks.

Future research will focus on identifying and engineering enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) , for the efficient and highly stereoselective reduction of this compound. researchgate.netalmacgroup.com Key avenues for advancement include:

Enzyme Screening and Discovery: Mining genomes for novel KREDs with high activity towards halogenated aromatic ketones.

Protein Engineering: Employing directed evolution and rational design to enhance the stability, activity, and substrate specificity of existing enzymes. rsc.org This could lead to engineered biocatalysts tailored specifically for this compound.

Process Optimization: Developing efficient whole-cell biocatalyst systems and integrated cofactor regeneration cycles (e.g., using glucose dehydrogenase or isopropanol) to create economically viable and sustainable manufacturing processes. almacgroup.comrsc.org

The successful application of biocatalysis would provide a green and efficient route to enantiomerically pure derivatives, which are highly sought after in the pharmaceutical and agrochemical industries. nih.gov

Synergistic Integration of Computational and Experimental Approaches in Molecular Design

The future of molecular design relies heavily on the synergy between computational and experimental methods. For a molecule like this compound, this integrated approach can accelerate the discovery of new derivatives with desired properties, minimizing the trial-and-error of traditional synthesis and screening.

Future research should adopt a workflow that combines computational modeling with practical laboratory work:

In Silico Design and Screening: Utilize Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity, guiding the design of new analogs. nih.govresearchgate.net Molecular docking simulations can then be used to predict the binding modes and affinities of designed derivatives with specific biological targets (e.g., enzymes or receptors). nih.govmdpi.comnih.gov

Targeted Synthesis: Synthesize the most promising candidates identified through computational screening.

Experimental Validation: Test the synthesized compounds in relevant biological assays to determine their actual activity and properties.

Iterative Refinement: Feed the experimental results back into the computational models to refine their predictive power, creating a continuous cycle of design, synthesis, and testing.

This synergistic approach allows for a more rational exploration of the chemical space around this compound, increasing the efficiency and success rate of discovering novel molecules for medicinal and agrochemical applications. DFT studies on reaction mechanisms can further inform synthetic design, predicting reactivity and potential side products. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-fluorophenylacetone, and how can reaction conditions be optimized?

Methodological Answer: The Friedel-Crafts acylation of 2-chloro-4-fluorobenzene derivatives is a common pathway. Key parameters include:

- Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution efficiency.

- Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation.

- Solvent Optimization : Dichloromethane or nitrobenzene are preferred for polarity and stability .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Validate product identity using NMR (¹H/¹³C) and GC-MS .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze aromatic proton splitting patterns (e.g., δ 7.2–7.8 ppm for fluorinated aromatic protons) and carbonyl peaks (δ 2.5–3.0 ppm for ketone protons) .

- GC-MS : Confirm molecular ion peaks ([M]⁺ at m/z ~172) and fragmentation patterns.

- HPLC : Use C18 columns with acetonitrile/water (70:30) for purity assessment (>98% by area normalization) .

Advanced Research Questions

Q. How can computational methods predict the vibrational and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3-LYP/6-311G(d,p) level provides reliable predictions:

- Vibrational Frequencies : Scale calculated harmonic frequencies by 0.9614 to match experimental IR data (e.g., C=O stretch at ~1700 cm⁻¹) .

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbon) for reaction mechanism studies.

- Thermodynamic Properties : Calculate enthalpy (ΔH) and entropy (ΔS) contributions using frequency-derived zero-point energies .

Q. How should researchers resolve contradictions in spectroscopic data for halogenated phenylacetones?

Methodological Answer: Contradictions often arise from solvent effects or conformational isomerism. Mitigate via:

Q. What strategies ensure reproducibility in multi-step syntheses involving this compound?

Methodological Answer: Adhere to the following protocols:

- Detailed Documentation : Record exact molar ratios, reaction times, and temperature fluctuations (±2°C).

- Batch Consistency : Use HPLC to verify intermediate purity at each step.

- Independent Replication : Share synthetic procedures and raw spectral data in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.